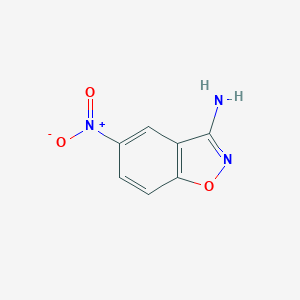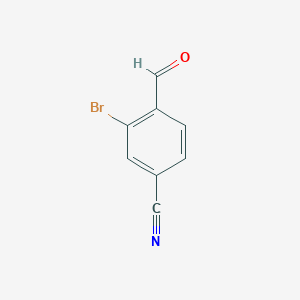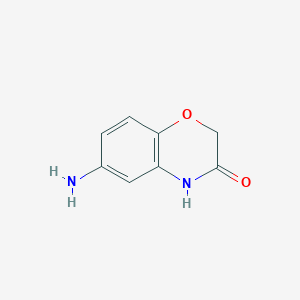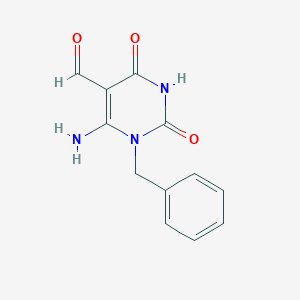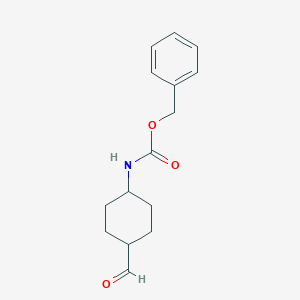
Benzyl 4-formylcyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-formylcyclohexylcarbamate is a chemical compound with potential implications in various fields of research and industry. It has an empirical formula of C15H19NO3 and a molecular weight of 261.32 .
Molecular Structure Analysis
The molecular structure of Benzyl 4-formylcyclohexylcarbamate can be represented by the SMILES stringO=C(OCC1=CC=CC=C1)NC@HCC[C@H]2C([H])=O . The InChI representation is 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ . Physical And Chemical Properties Analysis
Benzyl 4-formylcyclohexylcarbamate is a solid . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Benzyl 4-formylcyclohexylcarbamate serves as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists. The synthesis process is highlighted by an iodolactamization step, which plays a critical role in achieving the desired functionalization and stereochemistry of the compound (Campbell et al., 2009).
Stereospecific Nickel-Catalyzed Cross-Coupling
In the realm of organic synthesis, the compound has been used to explore stereospecific nickel-catalyzed cross-coupling reactions. These reactions demonstrate selective inversion or retention at the electrophilic carbon, which is determined by the nature of the ligand used in the process (Harris et al., 2013).
NMR Powder Crystallography
The compound has also found application in the field of NMR powder crystallography, particularly in the determination of the crystal structure of form 4 of a specific drug molecule. This represents a pioneering example of NMR crystal structure determination for a molecular compound of previously unknown structure, thereby showcasing its utility in advanced analytical chemistry (Baias et al., 2013).
Antibacterial Agents
Research into antibacterial agents has led to the evaluation of (3‐benzyl‐5‐hydroxyphenyl)carbamates, where compounds derived from similar structures have shown potent inhibitory activity against sensitive and drug‐resistant Gram-positive bacteria. These findings underscore the potential of benzyl carbamates as scaffolds for developing new antibacterial drugs (Liang et al., 2020).
Antitrypanosomal Activities
Compounds structurally related to Benzyl 4-formylcyclohexylcarbamate have been studied for their antitrypanosomal activities. Notably, benzyl isothiocyanate and thiocarbamate glycosides isolated from Moringa peregrina exhibited in vitro activity against Trypanosoma brucei rhodesiense. These compounds open avenues for the development of novel antitrypanosomal drugs (Ayyari et al., 2013).
Antibiotic and Anticancer Applications
Benzyl-substituted metallocarbene compounds, including those structurally related to Benzyl 4-formylcyclohexylcarbamate, have shown promise as antibiotic and antitumor drugs. These compounds, especially when combined with transition metals like Ag, Au, Cu, and Ru, exhibit significant antibacterial and anticancer activities, suggesting their potential as novel drug candidates (Hackenberg & Tacke, 2014).
Safety And Hazards
Benzyl 4-formylcyclohexylcarbamate is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 |
Source


|
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-formylcyclohexylcarbamate | |
CAS RN |
170737-41-4 |
Source


|
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

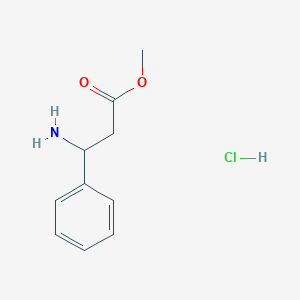
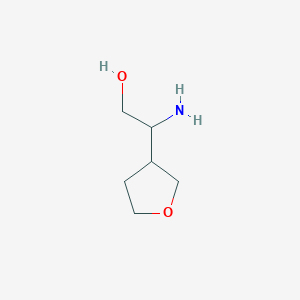
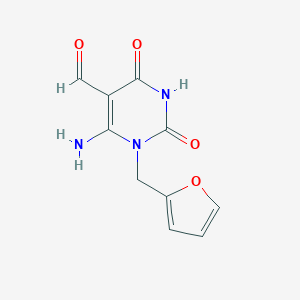
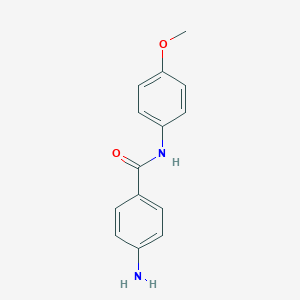
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
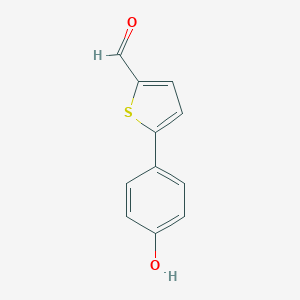

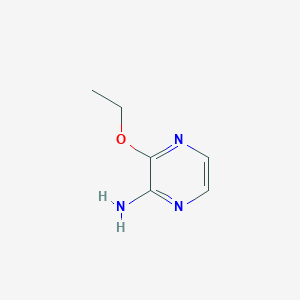
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
